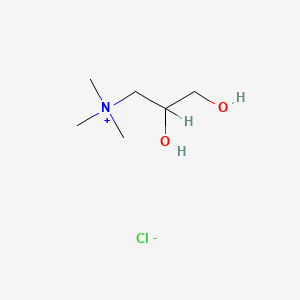

(2,3-Dihydroxypropyl)trimethylammonium chloride

Cat. No. B1217662

Key on ui cas rn:

34004-36-9

M. Wt: 169.65 g/mol

InChI Key: YSRQRFIVCMIJJE-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US09328279B2

Procedure details

To 251 mL of 3-chloro-1,2-dihydroxypropane is added to a round bottom flask equipped with a stir bar, thermometer, and condenser. 837 mL of 25% aqueous trimethylamine is added to the reactor while stirring. The solution is allowed to stir for 16 hours at 15° C. The solution is sparged with nitrogen for six days during which time the pH decreases from about 11 to about 6. The solution is placed under reduced pressure of approximately 25 inches Hg for 24 hours at 65° C. The solution is then placed under reduced pressure of 30 inches of Hg for eight hours at 65° C. 200 mL of isopropanol is added to the solution and the product crystallizes. The product is filtered and placed in a nitrogen dry box for 24 hours and then in a vacuum oven at about 60° C. and at reduced pressure of 26 inches of Hg with a nitrogen sweep for 36 hours. The product is placed in a nitrogen dry box for 24 hours. The product is analyzed for trimethylamine via GC headspace analysis and 3.2 ppm trimethylamine is found. Analysis by HPLC showed 100.0% purity of the 2,3-dihydroxyropyltrimethylammonium chloride. The isolated product has the following structure:

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[CH3:7][N:8]([CH3:10])[CH3:9]>>[Cl-:1].[OH:6][CH:3]([CH2:4][OH:5])[CH2:2][N+:8]([CH3:10])([CH3:9])[CH3:7] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

251 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CO)O

|

Step Two

|

Name

|

|

|

Quantity

|

837 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stir bar

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir for 16 hours at 15° C

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution is sparged with nitrogen for six days during which time the pH

|

|

Duration

|

6 d

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The solution is then placed under reduced pressure of 30 inches of Hg for eight hours at 65° C

|

|

Duration

|

8 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

200 mL of isopropanol is added to the solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product crystallizes

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product is filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dry box for 24 hours

|

|

Duration

|

24 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

in a vacuum oven at about 60° C. and at reduced pressure of 26 inches of Hg with a nitrogen sweep for 36 hours

|

|

Duration

|

36 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dry box for 24 hours

|

|

Duration

|

24 h

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

[Cl-].OC(C[N+](C)(C)C)CO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |